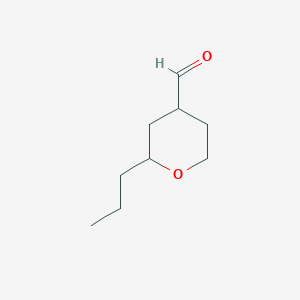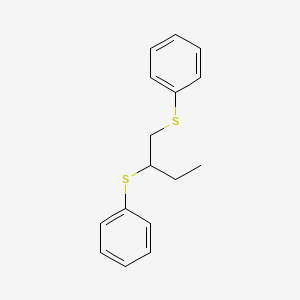
1-Phenylsulfanylbutan-2-ylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the formation of sulfanyl groups and their subsequent attachment to a butane backbone. One common method involves the reaction of 1-bromobutane with thiophenol in the presence of a base such as sodium hydroxide to form 1-phenylsulfanylbutane. This intermediate can then be further reacted with another equivalent of thiophenol under similar conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as bromine, chlorine, or nitronium ions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-Phenylsulfanylbutan-2-ylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular pathways.
Comparison with Similar Compounds
1-Phenylsulfanylbutane: Lacks the second sulfanyl group, making it less versatile in chemical reactions.
1-Phenylsulfanylpropane: Shorter carbon chain, leading to different physical and chemical properties.
1-Phenylsulfanylpentane: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. The specific arrangement of these groups on a butane backbone provides distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
64342-86-5 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-phenylsulfanylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
NPARZZMSDPBYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
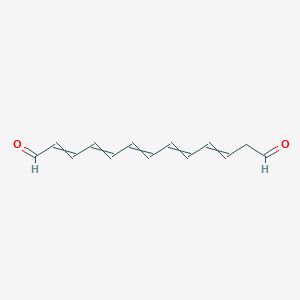
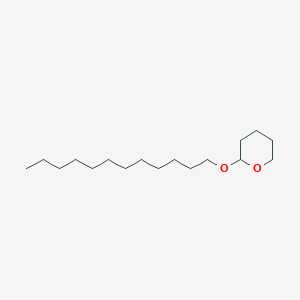
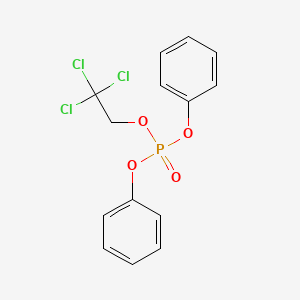
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
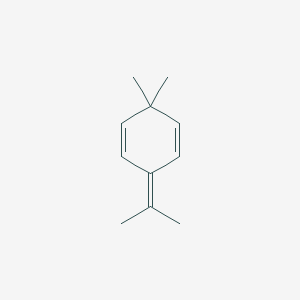
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
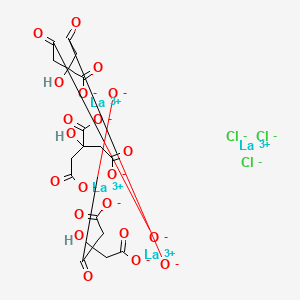
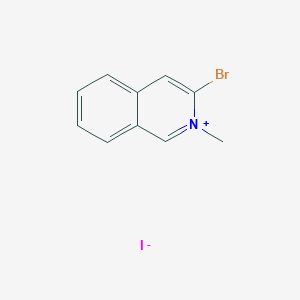
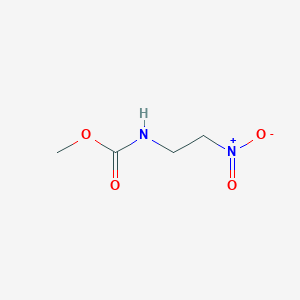
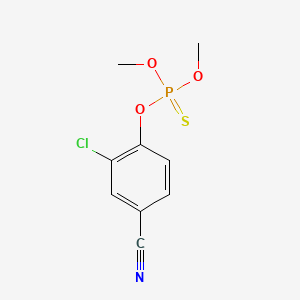
![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
